Indole-3-lactic acid

Catalog No.
S530632
CAS No.
1821-52-9
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-3-lactic acid

CAS Number

1821-52-9

Product Name

Indole-3-lactic acid

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

5-hydroxyindolepropionic acid, 5-iHIPA, indole-3-lactate, indole-3-lactic acid, indole-3-lactic acid, (+-)-isomer

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O

Description

The exact mass of the compound Indole-3-lactic acid is 205.0739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

Studies suggest that ILA may have anti-inflammatory properties. Researchers have observed that ILA reduces inflammation in intestinal epithelial cells [1]. This effect may be mediated by the aryl hydrocarbon receptor (AhR), a cellular receptor that plays a role in regulating the immune system [1].

Source

[1] Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells | BMC Microbiology ()

Gut Development and Maturation

Some research suggests that ILA may play a role in gut development, particularly in neonates. Studies have found that ILA promotes the growth of intestinal cells and protects them from inflammation [3]. This may be beneficial for premature infants who are more susceptible to gut problems.

Source

[3] The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis | Scientific Reports - Nature ()

Modulating the Gut Microbiome

Recent research indicates that ILA may influence the composition of gut bacteria. Certain strains of lactic acid bacteria, in addition to Bifidobacteria, have been shown to produce ILA, which may inhibit the growth of harmful gut pathogens [2]. This suggests a potential role for ILA in promoting a healthy gut microbiome.

Source

[2] The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - MDPI ()

Indole-3-lactic acid is a metabolite derived from the amino acid tryptophan, primarily produced by gut microbiota such as Bifidobacterium and Lactobacillus species. It is a member of the indole family, which includes various compounds known for their biological significance. Indole-3-lactic acid plays a crucial role in host-microbiota interactions and has garnered attention for its potential health benefits, particularly in the context of inflammation and immune response modulation.

That contribute to its biological activity. It can interact with several receptors, notably the aryl hydrocarbon receptor, leading to downstream signaling effects that influence gene expression related to inflammation and immune responses. The compound can also participate in redox reactions due to its antioxidant properties, helping to mitigate oxidative stress in biological systems .

Indole-3-lactic acid exhibits several biological activities:

  • Anti-inflammatory Effects: It significantly reduces pro-inflammatory cytokines such as interleukin-8 in intestinal epithelial cells and macrophages when exposed to inflammatory stimuli like lipopolysaccharides .
  • Neuronal Differentiation: This compound enhances nerve growth factor-induced neurite outgrowth in neuronal cell lines, suggesting a role in neuroprotection and neuronal development .
  • Immune Modulation: Indole-3-lactic acid influences immune cell differentiation and cytokine production, potentially enhancing immune responses against pathogens .

Indole-3-lactic acid can be synthesized through microbial fermentation processes. Specific strains of bacteria, particularly those from the genera Bifidobacterium and Lactobacillus, are capable of converting tryptophan into indole-3-lactic acid. The production is influenced by the growth substrate; for example, Bifidobacterium infantis produces higher levels of indole-3-lactic acid when grown on human milk oligosaccharides compared to simpler carbohydrates like lactose .

Research indicates that indole-3-lactic acid interacts with various biological pathways:

  • Aryl Hydrocarbon Receptor Activation: It acts as an agonist for this receptor, influencing gene expression related to inflammation and detoxification pathways .
  • Neurotrophic Signaling: The compound enhances signaling pathways involved in neuronal differentiation, suggesting a role in neuroprotection through modulation of nerve growth factor signaling .
  • Cytokine Modulation: Indole-3-lactic acid has been shown to modulate cytokine production in immune cells, impacting inflammatory responses significantly .

Indole-3-lactic acid shares structural similarities with several other indole derivatives. Here is a comparison highlighting its uniqueness:

CompoundSourceKey ActivitiesUnique Features
Indole-3-acetic acidPlant-derivedPlant growth regulatorPrimarily involved in plant physiology
Indole-3-propionic acidMicrobial fermentationAntioxidant propertiesLess studied for immunomodulation
Indole-3-aldehydeMicrobial metabolismNeuroprotective effectsPotentially involved in neurotransmitter synthesis
Indole-5-carboxylic acidTryptophan metabolismAntimicrobial activityLess common; specific antimicrobial properties

Indole-3-lactic acid is unique among these compounds due to its significant role in gut-brain communication and its specific effects on immune modulation and neuronal differentiation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

205.07389321 g/mol

Monoisotopic Mass

205.07389321 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5SW11R7M7M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1821-52-9
832-97-3

Wikipedia

Indole-3-lactic acid

Dates

Modify: 2023-08-15
Kaper, J m; Veldstra, H; On the metabolism of tryptophan by Agrobacterium tumefaciens, Biochimica et Biophysica Acta, 302, 401-420. DOI:10.1016/0006-3002(58)90065-9 PMID:13607457

Explore Compound Types